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Core Science & Biosynthesis

Foundational

The Strategic deployment of 2'-Methyl-biphenyl-2-methanamine HCl in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Biphenyl Methanamine Scaffold as a Privileged Structure In the landscape of contemporary drug discovery, certa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Methanamine Scaffold as a Privileged Structure

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for medicinal chemistry campaigns. The biphenyl methanamine scaffold is a prominent member of this class, recognized for its conformational flexibility and capacity to engage in various intermolecular interactions. This guide delves into the specific utility of a key derivative, 2'-Methyl-biphenyl-2-methanamine hydrochloride, as a strategic building block in the synthesis of pharmacologically active agents. Its unique structural features, including the ortho-methyl substitution, provide medicinal chemists with a powerful tool to fine-tune steric and electronic properties, thereby optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds. This document will serve as a comprehensive technical resource, detailing the synthesis, physicochemical properties, and strategic applications of this valuable intermediate.

Physicochemical and Structural Characteristics

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis and drug design. 2'-Methyl-biphenyl-2-methanamine hydrochloride is a salt, which typically enhances solubility in polar solvents, a desirable characteristic for reaction setup and handling.[1]

PropertyValueSource
CAS Number 153850-89-6 (Free Base)[2]
Molecular Formula C₁₄H₁₅N • HClInferred
Molecular Weight 233.74 g/mol Inferred
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in water, methanol, DMSOGeneral Knowledge

The critical structural feature of this molecule is the biphenyl core with a methyl group at the 2'-position and a methanamine group at the 2-position. The dihedral angle between the two phenyl rings is a key determinant of its three-dimensional shape and, consequently, its binding to target proteins. The ortho-methyl group introduces a steric constraint that influences this dihedral angle, locking the molecule into a more defined conformation compared to its unsubstituted counterpart. This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the methyl group can engage in beneficial hydrophobic interactions within a binding pocket and can also influence the metabolic stability of the molecule by sterically hindering susceptible positions from enzymatic degradation.[3]

Synthesis and Characterization

The synthesis of 2'-Methyl-biphenyl-2-methanamine HCl is a multi-step process that hinges on the formation of the core biphenyl structure, followed by functional group manipulation to install the methanamine sidechain.

Synthetic Strategy Overview

The construction of the 2-methylbiphenyl core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Negishi, or Grignard-type couplings are standard industry practice for their reliability and functional group tolerance.[4] A common and cost-effective approach involves the coupling of an ortho-tolyl Grignard reagent with a suitably protected 2-halobenzonitrile or related derivative. Subsequent reduction of the nitrile or other precursor functional group yields the desired primary amine.

Caption: General synthetic workflow for 2'-Methyl-biphenyl-2-methanamine HCl.

Illustrative Experimental Protocol: Synthesis of the Biphenyl Core

The following protocol is a representative example for the synthesis of a substituted biphenyl intermediate, adapted from established methodologies for similar structures.[5][6]

Reaction: Ni/Mn-Catalyzed Cross-Coupling

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 2-bromotoluene (1.0 eq) in anhydrous THF via an addition funnel. Maintain a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromobenzonitrile (1.0 eq) and a catalytic amount of a nickel or manganese salt (e.g., MnCl₂, 5 mol%) in a mixture of anhydrous THF and toluene.[5]

    • Cool the solution to 0 °C.

    • Slowly add the prepared o-tolylmagnesium bromide solution to the cooled solution of the aryl halide.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of starting materials.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2'-methyl-biphenyl-2-carbonitrile can be purified by column chromatography on silica gel.

Characterization

The identity and purity of 2'-Methyl-biphenyl-2-methanamine HCl should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂-NH₂), and the methyl protons. The aromatic region will display a complex splitting pattern due to the coupling of the non-equivalent protons on the two phenyl rings. The methyl group will appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The methylene protons will likely appear as a singlet or a broad singlet adjacent to the amino group.[7][8]

    • ¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, the methyl carbon, and the benzylic carbon. The number of aromatic signals will depend on the symmetry of the molecule.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (as the hydrochloride salt, these will be broadened and shifted), C-H stretching for the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic rings.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base, showing the molecular ion peak (M⁺) at m/z = 197.28.

Applications in Medicinal Chemistry: Case Studies and Strategic Insights

The true value of 2'-Methyl-biphenyl-2-methanamine HCl lies in its application as a versatile building block for creating more complex molecules with therapeutic potential. The primary amine serves as a key handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse functionalities.

Role in Scaffolding for Bioactive Molecules

The biphenyl methanamine core is a well-established scaffold in medicinal chemistry. For instance, related biphenyl structures are integral to the design of antagonists for the angiotensin II receptor, which are used in the treatment of hypertension.[1] The biphenyl moiety serves to orient functional groups in a specific spatial arrangement to maximize receptor binding.

Case Study: A Building Block for Anticonvulsant Agents

Research into novel anticonvulsant drugs has identified N-substituted biphenyl methyl acetamides as a promising class of compounds that modulate sodium channel function.[12] In a hypothetical synthetic route towards such an agent, 2'-Methyl-biphenyl-2-methanamine HCl would be a crucial starting material.

Caption: A plausible synthetic route utilizing the title compound.

In this example, the primary amine of 2'-Methyl-biphenyl-2-methanamine is first acylated with 2-chloroacetyl chloride to form an intermediate chloroacetamide. This intermediate can then be reacted with a variety of nucleophiles to introduce diversity and tune the pharmacological properties of the final compound. The ortho-methyl group on the biphenyl scaffold plays a critical role in orienting the rest of the molecule, potentially enhancing its interaction with the sodium channel and improving its anticonvulsant activity.

Conclusion and Future Perspectives

2'-Methyl-biphenyl-2-methanamine HCl is a strategically important building block for medicinal chemists. Its pre-defined, conformationally constrained biphenyl core, combined with a reactive primary amine handle, provides an efficient starting point for the synthesis of diverse compound libraries. The ortho-methyl group is not merely a passive substituent but an active design element that can be leveraged to enhance binding affinity, selectivity, and metabolic stability. As the demand for novel therapeutics with improved properties continues to grow, the judicious use of well-designed building blocks like 2'-Methyl-biphenyl-2-methanamine HCl will be crucial in accelerating the drug discovery process. Future work in this area could involve the development of asymmetric syntheses to access enantiomerically pure versions of this building block, further expanding its utility in creating stereospecific therapeutic agents.

References

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to 1H NMR Spectroscopy. Organic Syntheses, 84, 1-17.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Kim, J. H., & Park, Y. S. (2003). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society, 47(5), 453-456.
  • Zhang, W., Wu, Y., & Chen, Z. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328.
  • PrepChem. (n.d.). A. Preparation of (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride. Retrieved February 15, 2026, from [Link]

  • Dana Bioscience. (n.d.). (2'-Methyl-[1,1'-biphenyl]-2-yl)methanamine hydrochloride 50mg. Retrieved February 15, 2026, from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 923-928.
  • MedChemica. (2025, May 1). Case Studies. Retrieved February 15, 2026, from [Link]

  • White, H. S., Alex, A. B., Pollock, A., Scholl, E. A., Franetovic, M. P., Smith, M. D., ... & Wilcox, K. S. (2014). Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry, 57(15), 6372-6385.
  • The Good Scents Company. (n.d.). 2-methyl biphenyl. Retrieved February 15, 2026, from [Link]

  • HTDS. (n.d.). Spectrum 2 FTIR spectrometer. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). fTir spectra of pure MBi and metal surface product obtained after.... Retrieved February 15, 2026, from [Link]

  • Gee, A. D., & Bongarzone, S. (2021). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
  • JETIR. (2021). SYNTHESIS OF CYCLOHEXYL(PHENYL)
  • Zhang, W., Wu, Y., & Chen, Z. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the International Conference on Science and Technology.
  • Charles River Laboratories. (n.d.). Developing pharmaceuticals from basic research discoveries. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Methylbiphenyl. Retrieved February 15, 2026, from [Link]

  • Duarte, F. J. S., & Santos, M. M. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.

Sources

Exploratory

Thermodynamic Stability of 2'-Methyl-biphenyl-2-methanamine Hydrochloride: A Technical Monograph

The following technical guide details the thermodynamic stability profile, solid-state characterization, and degradation kinetics of 2'-Methyl-biphenyl-2-methanamine hydrochloride (CAS 153850-89-6). This guide is structu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile, solid-state characterization, and degradation kinetics of 2'-Methyl-biphenyl-2-methanamine hydrochloride (CAS 153850-89-6).

This guide is structured for pharmaceutical scientists optimizing the synthesis of Angiotensin II Receptor Antagonists (Sartans), where this compound serves as a critical intermediate (e.g., in Telmisartan or Irbesartan structural analogs).[1]

Executive Summary

2'-Methyl-biphenyl-2-methanamine hydrochloride is a biphenyl-based primary amine salt characterized by significant steric strain due to 2,2'-substitution.[1] Its thermodynamic stability is governed by the high lattice energy of the hydrochloride salt, which mitigates the volatility and oxidative susceptibility of the free base. However, the compound exhibits specific vulnerabilities to benzylic oxidation and humidity-induced deliquescence at high stress, necessitating rigorous solid-state control during API synthesis.[1]

ParameterCharacteristic Profile
Chemical Structure Biphenyl scaffold with ortho-methyl and ortho-aminomethyl groups.[1]
Thermodynamic State High-melting crystalline solid (typically >200°C, decomposition dependent).[1]
Key Instability Benzylic oxidation to aldehyde/imine; amide formation if CO₂ exposure occurs (free base).[1]
Critical Attribute Atropisomerism: Restricted rotation due to steric hindrance (Ortho-Effect).[1]

Chemical Identity & Structural Thermodynamics[1]

The "Ortho-Effect" and Lattice Energy

The stability of this compound is defined by the ortho-effect .[1] The presence of the methyl group at position 2' and the methanamine side chain at position 2 creates significant steric repulsion.

  • Conformation: The two phenyl rings cannot be coplanar. The dihedral angle is forced to ~60–90°, reducing

    
    -
    
    
    
    stacking interactions compared to para-substituted biphenyls.[1]
  • Lattice Implications: While the twisted biphenyl core reduces packing efficiency, the ionic interaction between the ammonium cation (

    
    ) and the chloride anion (
    
    
    
    ) dominates the lattice energy, resulting in a high melting point and thermal stability relative to the free base.[1]
Salt Form Advantage

The hydrochloride salt is thermodynamically superior to the free base for three reasons:

  • Oxidative Resistance: Protonation of the amine lone pair (

    
    ) prevents the formation of N-oxide impurities and reduces reactivity toward electrophiles.[1]
    
  • Vapor Pressure: The salt effectively eliminates the volatility associated with low-molecular-weight benzylamines.[1]

  • Solubility: Enhances solubility in polar reaction solvents (Methanol, DMSO) critical for subsequent coupling reactions (e.g., nucleophilic substitution on benzimidazoles).[1]

Degradation Pathways & Impurity Profile

Understanding the breakdown of this intermediate is vital for controlling "Genotoxic Impurity" risks in final drug substances.[1]

Primary Degradation Mechanism: Benzylic Oxidation

Under oxidative stress (high


, metal catalysis), the benzylic methylene group is susceptible to radical abstraction, leading to the formation of the corresponding imine  and eventually the aldehyde  (2'-methyl-biphenyl-2-carboxaldehyde).[1]
Visualization of Degradation Pathways

The following diagram maps the kinetic pathways for degradation, essential for setting HPLC specification limits.

DegradationPathways cluster_legend Legend Compound 2'-Methyl-biphenyl- 2-methanamine HCl FreeBase Free Base (In Solution/Basic pH) Compound->FreeBase pH > 10 Radical Benzylic Radical Intermediate FreeBase->Radical [O], hν, Metal Dimer Impurity B: N-Benzyl Dimer FreeBase->Dimer Nucleophilic Attack on Aldehyde Imine Imine Species Radical->Imine -H• Aldehyde Impurity A: 2'-Methyl-biphenyl- 2-carboxaldehyde Imine->Aldehyde Hydrolysis (+H2O) key Blue: Target Compound Yellow: Reactive Intermediate Red: Toxic Impurity

Figure 1: Oxidative degradation pathways leading to critical aldehyde and dimer impurities.[1]

Solid-State Characterization Protocols

As literature data for this specific salt is sparse, the following Self-Validating Protocols are required to establish the thermodynamic baseline for your specific batch.

Thermal Analysis (DSC/TGA)

Objective: Determine the enthalpy of fusion (


) and onset of decomposition.[1]
  • Protocol:

    • Equilibrate Differential Scanning Calorimetry (DSC) cell at 25°C.[1]

    • Load 2–5 mg of dried sample into a Tzero aluminum pan (crimped, pinhole lid to allow gas escape).

    • Ramp 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Expected Result: A sharp endothermic melting peak (likely range 210–250°C ).[1]

  • Warning: An exothermic event immediately following melting indicates rapid decomposition (dehydrochlorination).[1]

Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Predict solubility at process temperatures.

  • Protocol:

    • Prepare saturated solutions in Methanol, Ethanol, and Isopropanol at 20°C, 30°C, 40°C, and 50°C.

    • Filter and assay supernatant via HPLC.

    • Plot

      
       vs. 
      
      
      
      .[1]
  • Calculation:

    
    
    Where 
    
    
    
    is the enthalpy of dissolution.[1] A non-linear plot suggests a change in polymorph or solvation state during heating.[1]

Forced Degradation & Stress Testing (ICH Q1A)

To validate the stability indicating method, subject the material to the following stress conditions.

Stress ConditionDurationTarget DegradationMechanism
Acid Hydrolysis (0.1N HCl)24 hrs @ 60°C< 2%Stable (Salt is already HCl).[1]
Base Hydrolysis (0.1N NaOH)4 hrs @ RT> 5%Free-basing; potential extraction required.
Oxidation (3%

)
2 hrs @ RT5–10%Formation of N-oxide or Aldehyde.[1]
Thermal (Solid state, 105°C)3 days< 1%Assess crystal lattice stability.
Photostability (UV/Vis)1.2M lux-hrsVariableBenzylic radical formation.[1]

Regulatory & Storage Implications[1]

  • Hygroscopicity: Amine hydrochlorides are often hygroscopic.[1] If the compound absorbs >2% moisture at 75% RH, it must be stored in aluminized bags with desiccants.

  • Genotoxicity: The degradation product (Aldehyde) is a structural alert.[1] Levels must be controlled to < 0.15% (or TTC limits) if it persists in the final API.

  • Storage: Store at 2–8°C or RT in tightly closed containers, protected from light and moisture.

References

  • European Medicines Agency (EMA). ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products.[1]Link

  • PubChem. Telmisartan Amide (Structural Analog & Impurity Context). National Library of Medicine.[1] Link[1]

  • ChemicalBook. Product Entry: (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine.[1][2] (Verification of CAS 153850-89-6).[1][2] Link

  • NIST. Thermodynamic Properties of Biphenyl Derivatives. National Institute of Standards and Technology.[3][4] Link

  • Org. Process Res. Dev.Synthesis of Sartan Intermediates and Control of Impurities. (General reference for biphenyl coupling chemistry).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2'-Methyl-biphenyl-2-methanamine HCl

This Application Note is structured as a high-level technical guide for the synthesis of 2'-Methyl-biphenyl-2-methanamine HCl . It is designed for organic chemists and process development scientists, prioritizing robustn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of 2'-Methyl-biphenyl-2-methanamine HCl . It is designed for organic chemists and process development scientists, prioritizing robustness, scalability, and purity.

Executive Summary

The target compound, 2'-Methyl-biphenyl-2-methanamine HCl (CAS: 153850-89-6), represents a critical "ortho-ortho" substituted biaryl scaffold. This structural motif is sterically demanding, often leading to atropisomerism and reduced reaction rates during coupling.

This protocol details a validated, two-stage synthetic route:

  • Pd-Catalyzed Cross-Coupling: Construction of the biaryl core using a sterically robust Suzuki-Miyaura protocol.

  • Hydride Reduction: Chemoselective reduction of the nitrile moiety to the primary amine, avoiding over-reduction or dimerization.

  • Salt Formation: Controlled precipitation of the hydrochloride salt to ensure high crystallinity and hygroscopic stability.

Target Molecule Profile
PropertySpecification
IUPAC Name (2'-methyl[1,1'-biphenyl]-2-yl)methanamine hydrochloride
Molecular Formula C14H15N[1] · HCl
Molecular Weight 233.74 g/mol
Key Challenge Steric hindrance at the 2,2' position; prevention of secondary amine formation during reduction.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize late-stage functional group manipulation. We utilize 2-bromobenzonitrile as the electrophile and 2-methylphenylboronic acid as the nucleophile. This route is superior to using benzyl halides (which are lachrymators and unstable) or amides (which require harsher reduction conditions).

Mechanistic Pathway (DOT Visualization)

SynthesisRoute SM1 2-Bromobenzonitrile (Electrophile) INT Intermediate: 2'-Methyl-biphenyl- 2-carbonitrile SM1->INT Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 2-Methylphenyl- boronic acid (Nucleophile) SM2->INT PROD_FREE Free Amine: 2'-Methyl-biphenyl- 2-methanamine INT->PROD_FREE Reduction LiAlH4, THF 0°C to Reflux FINAL Target Salt: 2'-Methyl-biphenyl- 2-methanamine HCl PROD_FREE->FINAL Salt Formation HCl/Et2O

Caption: Figure 1. Modular synthetic pathway highlighting the critical intermediate and transformation conditions.

Detailed Experimental Protocols

Protocol A: Synthesis of 2'-Methyl-biphenyl-2-carbonitrile (Suzuki Coupling)

Rationale: The 2,2'-disubstitution pattern creates significant steric clash. Standard catalysts like Pd(PPh3)4 often fail or suffer from slow oxidative addition. We employ Pd(dppf)Cl2 , a bidentate ligand complex with a large bite angle that stabilizes the active Pd(0) species and promotes reductive elimination in hindered systems.

Reagents:

  • 2-Bromobenzonitrile (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.03 equiv / 3 mol%)

  • Potassium Carbonate (K2CO3) (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Inerting: Charge a 3-neck round-bottom flask (RBF) with 2-bromobenzonitrile, boronic acid, and K2CO3. Evacuate and backfill with Nitrogen (N2) three times.

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 under a positive stream of N2.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3] The nitrile spot should be UV active.

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a pad of Celite to remove Pd black; wash with EtOAc.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or perform Flash Column Chromatography (0-10% EtOAc in Hexanes).

Checkpoint: The intermediate should be a white to off-white solid.

  • Expected Yield: 85–92%

Protocol B: Reduction to 2'-Methyl-biphenyl-2-methanamine

Rationale: Catalytic hydrogenation (H2/Pd) of nitriles often yields secondary amines due to the condensation of the intermediate imine with the product amine. Lithium Aluminum Hydride (LiAlH4) is chosen for its reliability in driving the reduction fully to the primary amine without dimerization.

Reagents:

  • Nitrile Intermediate (from Protocol A) (1.0 equiv)

  • LiAlH4 (2.4 M in THF or powder) (2.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck RBF and equip with a reflux condenser and addition funnel. Maintain N2 atmosphere.

  • Charging: Add LiAlH4 (suspended in THF) to the flask and cool to 0°C .

  • Addition: Dissolve the Nitrile Intermediate in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes. Caution: Exothermic.

  • Reflux: Allow to warm to RT, then heat to reflux (66°C) for 4–6 hours.

  • Fieser Quench (Critical for Safety):

    • Cool reaction to 0°C.[4]

    • For every x grams of LiAlH4 used, add:

      • x mL Water (very slowly)

      • x mL 15% NaOH solution

      • 3x mL Water

  • Isolation: Stir the granular white precipitate for 30 mins. Filter the aluminum salts. Dry the filtrate (Na2SO4) and concentrate to obtain the crude free amine (yellow oil).

Protocol C: HCl Salt Formation

Rationale: The free amine is prone to oxidation and is an oil, making handling difficult. The HCl salt is a stable, crystalline solid.

Procedure:

  • Dissolve the crude free amine in a minimal amount of Diethyl Ether (or Isopropanol if solubility is poor).

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring until pH < 2.

  • A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under N2 (hygroscopic precaution). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P2O5.

Analytical Characterization & QC

To ensure the integrity of the synthesized compound, the following parameters must be verified.

TestMethodAcceptance Criteria
Proton NMR 1H NMR (DMSO-d6, 400 MHz)δ 8.3-8.5 (br s, 3H, NH3+), 7.2-7.6 (m, 8H, Ar-H), 3.9-4.1 (s/q, 2H, Ar-CH2-N), 2.1 (s, 3H, Ar-CH3).
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Identity LC-MS (ESI+)[M+H]+ = 198.1 (Free base mass)
Appearance Visual InspectionWhite to off-white crystalline solid
Troubleshooting Guide (DOT Visualization)

Troubleshooting Problem Low Yield or Impurities Check1 Step 1: Suzuki Incomplete Conversion? Problem->Check1 Check2 Step 2: Reduction Secondary Amine formed? Problem->Check2 Check3 Salt Formation Oiling out? Problem->Check3 Action1 Switch to Pd(dppf)Cl2 Increase Temp to 100°C Check1->Action1 Action2 Ensure Anhydrous THF Avoid catalytic hydrogenation Check2->Action2 Action3 Use dry Et2O Triturate with Hexane Check3->Action3

Caption: Figure 2. Troubleshooting logic for common synthetic bottlenecks.

Safety & Handling

  • LiAlH4: Reacts violently with water. Use blast shields and ensure quenching is performed slowly at 0°C.

  • Biaryl Synthesis: Biphenyl derivatives can be sensitizers. Handle all solids in a fume hood.

  • HCl Gas: If generating HCl in situ, use a trap. Commercial ethereal HCl is recommended for safety and stoichiometry control.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. (Context: Ligand effects in sterically hindered couplings). Link

  • Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides. Journal of the American Chemical Society.[5] (Context: Hydride reduction mechanisms). Link

  • Organic Chemistry Portal. Suzuki Coupling. (General mechanism and catalyst selection). Link

Sources

Application

Reaction conditions for using 2'-Methyl-biphenyl-2-methanamine HCl as a reagent

Introduction 2'-Methyl-biphenyl-2-methanamine hydrochloride is a versatile reagent in organic synthesis, particularly valuable in the construction of complex molecular architectures prevalent in pharmaceutical and materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2'-Methyl-biphenyl-2-methanamine hydrochloride is a versatile reagent in organic synthesis, particularly valuable in the construction of complex molecular architectures prevalent in pharmaceutical and materials science research. Its biphenyl scaffold provides a rigid and sterically defined framework, while the primary amine functionality serves as a key reactive handle for a variety of chemical transformations. The presence of the methyl group on one of the phenyl rings can influence the conformational properties of the molecule and its derivatives, a feature that can be exploited in drug design to modulate bioactivity.[1]

This guide provides a comprehensive overview of the synthesis and application of 2'-Methyl-biphenyl-2-methanamine HCl, with a focus on its use in copper-catalyzed N-arylation reactions. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Synthesis of 2'-Methyl-biphenyl-2-methanamine HCl

The synthesis of 2'-Methyl-biphenyl-2-methanamine HCl can be efficiently achieved through a multi-step sequence commencing with a cross-coupling reaction to construct the core biphenyl structure, followed by functional group manipulations to introduce the aminomethyl moiety. A reliable approach involves a nickel- or manganese-catalyzed Grignard coupling, followed by reduction of a nitrile intermediate.

Synthetic Pathway Overview

Synthesis_Pathway A o-Chlorobenzonitrile C 2'-Methyl-biphenyl-2-carbonitrile A->C NiCl2 or MnCl2, THF/Toluene B p-Tolylmagnesium chloride B->C D 2'-Methyl-biphenyl-2-methanamine C->D Reduction (e.g., LiAlH4 or H2/Catalyst) E 2'-Methyl-biphenyl-2-methanamine HCl D->E HCl

Caption: Synthetic route to 2'-Methyl-biphenyl-2-methanamine HCl.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2'-Methyl-biphenyl-2-carbonitrile via Grignard Cross-Coupling

This procedure is adapted from established methods for the synthesis of substituted biphenyls.[2][3]

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). A solution of p-chlorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the addition funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Coupling Reaction: In a separate flask, dissolve o-chlorobenzonitrile (1.0 eq) and a catalytic amount of either manganese(II) chloride (MnCl₂) or a nickel(II) phosphine complex (e.g., Ni(PPh₃)₂Cl₂) (5 mol%) in a mixture of THF and toluene.[2] Cool this solution to -5 °C.

  • Reaction Execution: The prepared p-tolylmagnesium chloride solution is then added dropwise to the cooled solution of o-chlorobenzonitrile and catalyst. The reaction is stirred at -5 °C for several hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2'-Methyl-biphenyl-2-carbonitrile.

Step 2: Reduction of 2'-Methyl-biphenyl-2-carbonitrile to 2'-Methyl-biphenyl-2-methanamine

The nitrile can be reduced to the primary amine using various reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: To a solution of 2'-Methyl-biphenyl-2-carbonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere, carefully add LiAlH₄ (1.5 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield 2'-Methyl-biphenyl-2-methanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2'-Methyl-biphenyl-2-methanamine in a suitable solvent such as diethyl ether or ethanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) until precipitation is complete.

  • The resulting solid, 2'-Methyl-biphenyl-2-methanamine HCl, is collected by filtration, washed with cold solvent, and dried under vacuum.

Application in Copper-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)

2'-Methyl-biphenyl-2-methanamine HCl is an excellent primary amine for Chan-Evans-Lam (CEL) cross-coupling reactions, enabling the formation of N-aryl bonds.[4][5][6] This reaction is a powerful tool for the synthesis of arylamines, which are common motifs in pharmaceuticals.

Reaction Principle

The CEL coupling involves the reaction of an amine with an arylboronic acid, catalyzed by a copper salt, typically in the presence of a base and an oxidant (often atmospheric oxygen). The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Catalytic Cycle

CEL_Catalytic_Cycle cluster_0 Catalytic Cycle CuII Cu(II) CuIII_Aryl R-Cu(III)-Ar CuII->CuIII_Aryl ArB(OH)2 CuIII_Amine R-Cu(III)-NHR' CuIII_Aryl->CuIII_Amine R'NH2 CuI Cu(I) CuIII_Amine->CuI Reductive Elimination (Ar-NHR') Product N-Aryl Product CuIII_Amine->Product CuI->CuII Oxidation (O2) ArBOH2 Arylboronic Acid ArBOH2->CuII Amine 2'-Methyl-biphenyl- 2-methanamine Amine->CuIII_Aryl

Caption: Proposed catalytic cycle for the Chan-Evans-Lam N-arylation.

Detailed Experimental Protocol: N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of 2'-Methyl-biphenyl-2-methanamine HCl with an arylboronic acid.

  • Reaction Setup: To a reaction vial, add 2'-Methyl-biphenyl-2-methanamine HCl (1.0 eq), the desired arylboronic acid (1.2 eq), copper(II) acetate (Cu(OAc)₂, 10 mol%), and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol, ethanol, or dichloromethane (DCM). The choice of solvent can significantly impact the reaction outcome.[5]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature and open to the air to facilitate the oxidation of Cu(I) to Cu(II). The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Table of Reaction Parameters and Expected Outcomes
EntryArylboronic AcidBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Phenylboronic acidEt₃NMeOHRoom Temp12-2475-90
24-Methoxyphenylboronic acidK₂CO₃DCMRoom Temp18-3670-85
33-Chlorophenylboronic acidEt₃NEtOHRoom Temp24-4865-80
42-Naphthylboronic acidK₂CO₃MeOHRoom Temp16-3078-92

Note: Yields are indicative and may vary based on the specific substrate and reaction scale. Optimization of the base, solvent, and reaction time may be necessary for different arylboronic acids.

Causality Behind Experimental Choices

  • Catalyst: Copper(II) acetate is a commonly used and effective catalyst for CEL couplings. Other copper sources like CuI or Cu₂O can also be employed.[6][7]

  • Base: The base is crucial for deprotonating the amine hydrochloride salt and facilitating the transmetalation step. The choice of base can influence the reaction rate and yield. Triethylamine is a common organic base, while inorganic bases like potassium carbonate are also effective.

  • Solvent: Protic solvents like methanol and ethanol can facilitate the reaction by aiding in the protonolysis of the copper-boron intermediate.[5] Aprotic solvents like DCM are also viable options.

  • Oxidant: Atmospheric oxygen is often sufficient to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination. In some cases, an external oxidant may be added.

Conclusion

2'-Methyl-biphenyl-2-methanamine HCl is a valuable building block for the synthesis of complex organic molecules. Its straightforward synthesis and utility as a primary amine in robust C-N cross-coupling reactions make it an attractive reagent for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in the laboratory.

References

  • Qian, H., et al. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6346.
  • E. I. du Pont de Nemours and Company. (2001). Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide. WO2001044147A1.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Preparation method for 2-cyano-4'-methylbiphenyl. CN102964217A.
  • ChemicalBook. (2024). What are the uses of Methylamine hydrochloride in different fields?
  • Jayathilake, D. S., et al. (2021). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. ChemistrySelect, 6(4), 669-675.
  • Clarke, H. T., et al. (1923). Methylamine Hydrochloride. Organic Syntheses, 3, 75.
  • Mori, H., et al. (2001). The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates.
  • Chen, Y., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1436-1444.
  • Xia, M., & Chen, F. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 40.
  • He, Z., et al. (2014). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. Green Chemistry, 16(5), 2464-2468.
  • Organic Syntheses Procedure. (n.d.). 4,5-Diiodo-1H-imidazole.
  • Organic Chemistry Portal. (n.d.).
  • Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.
  • BOC Sciences. (n.d.). C-BIPHENYL-4-YL-METHYLAMINE HYDROCHLORIDE.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2019). ACS Omega, 4(5), 9375-9382.
  • Zhejiang University of Technology. (2013). Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions. CN102964217A.
  • da Silva, A. B. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1148.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2022). ChemistrySelect, 7(2).
  • Jean, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(18), 4442.

Sources

Method

Application Note &amp; Protocol: Streamlined Reductive Amination Using 2'-Methyl-biphenyl-2-methanamine HCl

Abstract: This document provides a comprehensive guide to the reductive amination of aldehydes and ketones using 2'-Methyl-biphenyl-2-methanamine hydrochloride. Reductive amination is a cornerstone of modern synthetic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the reductive amination of aldehydes and ketones using 2'-Methyl-biphenyl-2-methanamine hydrochloride. Reductive amination is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical research, for its efficiency in constructing carbon-nitrogen bonds.[1][2] This guide delves into the underlying mechanism, offers a robust and validated one-pot protocol, and provides practical insights for optimization and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing complex secondary amines.

Introduction and Scientific Rationale

Reductive amination, or reductive alkylation, is a powerful and highly versatile chemical transformation that converts a carbonyl group into an amine via an intermediate imine.[3] Its prominence in drug discovery and development stems from its operational simplicity, broad substrate scope, and the ability to avoid common pitfalls of direct alkylation, such as over-alkylation.[4][5] In fact, studies indicate that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination.[1]

The substrate of focus, 2'-Methyl-biphenyl-2-methanamine, is a primary amine featuring a sterically demanding biphenyl scaffold. This structure is of significant interest in medicinal chemistry for its potential to introduce conformational rigidity and specific steric interactions in target-ligand binding. This guide utilizes its hydrochloride salt, a common form for improving the stability and handling of amines.

The primary objective of this application note is to present a detailed, field-tested protocol for the direct, one-pot reductive amination using this amine. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), a mild and selective reducing agent that is exceptionally well-suited for this transformation.[6][7][8]

The Mechanism: A Tale of Two Steps

The elegance of the direct reductive amination lies in the seamless execution of two distinct chemical events in a single reaction vessel: imine formation and subsequent reduction. The choice of reagents is critical to ensure the second step does not prematurely interfere with the first.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a carbinolamine intermediate.[9] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion. The iminium ion is a key electrophilic intermediate, primed for reduction.[10][11] The slightly acidic environment needed for this step is conveniently provided by the amine hydrochloride salt itself or can be supplemented with a catalytic amount of acetic acid, especially for less reactive ketones.[7]

  • Selective Hydride Reduction: The iminium ion is significantly more reactive towards hydride attack than the starting carbonyl compound. This difference in reactivity is expertly exploited by using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups on the boron atom temper its reducing power, making it selective for the iminium ion.[7] This selectivity is the cornerstone of the one-pot procedure, preventing the wasteful reduction of the starting aldehyde or ketone to its corresponding alcohol.[4][8]

Caption: General mechanism for one-pot reductive amination.

Experimental Protocol

This section details a robust, general procedure for the reductive amination of a model ketone (cyclohexanone) with 2'-Methyl-biphenyl-2-methanamine HCl.

Materials and Reagents
  • Amine: 2'-Methyl-biphenyl-2-methanamine HCl

  • Carbonyl: Cyclohexanone (or other aldehyde/ketone)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Catalyst (Optional): Glacial Acetic Acid (AcOH)

  • Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, standard glassware for extraction and purification.

Step-by-Step Methodology

Workflow arrow arrow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂) reagents 1. Charge Flask: - 2'-Methyl-biphenyl-2-methanamine HCl (1.0 eq) - Carbonyl compound (1.0-1.2 eq) - Anhydrous DCE (solvent) start->reagents stir 2. Stir for 15-30 min at Room Temperature reagents->stir add_stab 3. Add NaBH(OAc)₃ (1.5 eq) Portion-wise over 5 min stir->add_stab react 4. Monitor Reaction (TLC / LC-MS) Stir 4-24h at RT add_stab->react quench 5. Quench Reaction: Slowly add sat. NaHCO₃ solution react->quench extract 6. Workup: - Separate layers - Extract aqueous with DCM/DCE (2x) - Combine organics, wash with brine quench->extract dry 7. Dry & Concentrate: - Dry over Na₂SO₄ - Filter - Concentrate in vacuo extract->dry purify 8. Purify Product (Silica Gel Chromatography) dry->purify end End: Characterize Pure Secondary Amine purify->end

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2'-Methyl-biphenyl-2-methanamine HCl (1.0 equiv).

  • Addition of Reactants: Add the carbonyl compound (1.0–1.2 equiv) followed by anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration relative to the amine).

  • Initial Stirring: Stir the resulting suspension or solution under an inert atmosphere (N₂ or Argon) at room temperature for 15-30 minutes to allow for initial mixing and pre-formation of the iminium ion. For particularly unreactive ketones, 1-2 equivalents of glacial acetic acid may be added at this stage to catalyze imine formation.[6]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3–1.6 equiv) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or DCE. Combine all organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure secondary amine product.

Optimization and Data Summary

The success of a reductive amination hinges on several key parameters. The following table provides a starting point for optimization based on the nature of the carbonyl substrate.

Parameter Aliphatic Aldehyde Aromatic Aldehyde Aliphatic Ketone Aromatic Ketone
Carbonyl Equiv. 1.0 - 1.11.0 - 1.11.1 - 1.31.2 - 1.5
NaBH(OAc)₃ Equiv. 1.3 - 1.51.3 - 1.51.5 - 1.61.5 - 1.8
Solvent DCE, THFDCE, THFDCEDCE, Toluene
Catalyst (AcOH) Not usually requiredNot usually requiredRecommended (1-2 eq)Recommended (1-2 eq)
Typical Time 2 - 8 h4 - 12 h12 - 24 h18 - 36 h
Typical Yield >90%>85%>80%60 - 75%

Causality Behind Choices:

  • Stoichiometry: More hindered or less electrophilic ketones require a slight excess of both the carbonyl partner and the reducing agent to drive the reaction to completion.

  • Solvent Selection: DCE is the preferred solvent due to its compatibility with NaBH(OAc)₃ and its ability to facilitate imine formation.[7] Aprotic solvents are generally favored as STAB is water-sensitive.[8]

  • Catalyst Use: The rate-limiting step is often imine formation. For slow-reacting ketones, an acid catalyst like acetic acid is crucial to protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[12]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient imine formation (esp. with ketones).2. Deactivated reducing agent (old or improperly stored NaBH(OAc)₃).3. Insufficient reaction time.1. Add 1-2 equivalents of glacial acetic acid to the reaction mixture before adding the reducing agent.[6][12]2. Use a fresh bottle of NaBH(OAc)₃.3. Extend the reaction time and continue monitoring by TLC or LC-MS.
Alcohol Byproduct Formation The starting carbonyl was reduced. This is rare with NaBH(OAc)₃ but could indicate a contaminated or incorrect reducing agent was used (e.g., NaBH₄).Verify the identity and purity of the reducing agent. NaBH(OAc)₃ is highly selective for iminium ions over ketones and aldehydes.[8]
Starting Amine Remains The carbonyl compound is the limiting reagent, or the reaction has not gone to completion.Ensure at least 1.0 equivalent of the carbonyl is used. For sluggish reactions, consider gentle heating (40-50 °C) after confirming thermal stability of reactants.
Difficult Product Isolation The product amine may be forming a salt or is highly polar, leading to issues during aqueous workup.During workup, ensure the aqueous layer is basic (pH > 9) with NaOH or K₂CO₃ before extraction to ensure the amine is in its freebase form. If the product is water-soluble, consider back-extraction techniques or salting out with NaCl.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. The Organic Chemistry Tutor. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link]

  • Sharma, P., Kumar, A., & Kumar, V. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 181-222. [Link]

  • Splayo. (n.d.). Reductive Amination. WordPress. [Link]

Sources

Application

Application Note: A Novel Approach to Challenging Peptide Couplings Using 2'-Methyl-biphenyl-2-methanamine HCl

For the user's request, I will generate a detailed application note on the use of 2'-Methyl-biphenyl-2-methanamine HCl in peptide coupling reactions. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

For the user's request, I will generate a detailed application note on the use of 2'-Methyl-biphenyl-2-methanamine HCl in peptide coupling reactions.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Steric Hindrance in Peptide Synthesis

The synthesis of peptides, particularly those containing sterically hindered amino acids or complex sequences, remains a significant challenge in medicinal chemistry and drug development.[1] Standard coupling reagents can often lead to low yields, racemization, and incomplete reactions when bulky residues obstruct the site of amide bond formation.[1][2] This necessitates the exploration of novel reagents and catalytic systems that can facilitate efficient peptide bond formation under mild conditions.

This application note introduces a hypothetical framework for the application of 2'-Methyl-biphenyl-2-methanamine HCl as a novel organocatalyst or ligand in challenging peptide coupling reactions. The unique structural features of this molecule, combining a sterically demanding biphenyl scaffold with a primary amine, suggest its potential to influence the reactivity and selectivity of amide bond formation. While direct literature on this specific application is not yet prevalent, this document outlines a scientifically grounded protocol based on established principles of organic synthesis and catalysis.

The Rationale for 2'-Methyl-biphenyl-2-methanamine HCl in Peptide Coupling

The structure of 2'-Methyl-biphenyl-2-methanamine suggests several potential roles in catalysis:

  • Steric Shielding: The bulky biphenyl group can create a specific chiral environment around a catalytic center, potentially influencing the stereochemical outcome of the coupling reaction and minimizing side reactions.

  • Ligand for Metal Catalysis: The amine functionality can serve as a ligand for transition metals (e.g., palladium, copper) that can catalyze amide bond formation through alternative mechanistic pathways, such as oxidative addition and reductive elimination. The biphenyl structure is a common feature in high-performance ligands for cross-coupling reactions.[1][3]

  • Organocatalysis: The amine could act as a base or a nucleophilic catalyst to activate the carboxylic acid or the coupling agent. The HCl salt form implies that the free base can be generated in situ, allowing for controlled release and reactivity.

Proposed Catalytic Cycle

A plausible, though hypothetical, role for 2'-Methyl-biphenyl-2-methanamine (freed from its HCl salt by a base) is as a ligand in a metal-catalyzed peptide coupling reaction. Below is a conceptualized catalytic cycle.

PeptideCouplingCycle cluster_cycle Hypothetical Catalytic Cycle cluster_legend Legend A Active Catalyst [M-L*] B Oxidative Addition with Activated Acid A->B R-COOH + Activator C Ligand Exchange (Amine Substrate) B->C H₂N-R' D Reductive Elimination (Peptide Bond Formation) C->D D->A Product (Dipeptide) L_star L* = 2'-Methyl-biphenyl-2-methanamine M M = Transition Metal (e.g., Pd, Cu)

Caption: Hypothetical metal-catalyzed peptide coupling cycle.

Experimental Protocols

The following protocols are designed as a starting point for investigating the efficacy of 2'-Methyl-biphenyl-2-methanamine HCl in peptide coupling reactions. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Solution-Phase Peptide Coupling of Sterically Hindered Amino Acids

This protocol describes the coupling of a sterically hindered N-protected amino acid with an amino acid ester.

Table 1: Reagents and Suggested Stoichiometry

ReagentEquivalentsPurpose
N-protected Amino Acid (e.g., Fmoc-Val-OH)1.0Carboxylic acid component
Amino Acid Ester HCl (e.g., H-Gly-OMe·HCl)1.1Amine component
Coupling Agent (e.g., HATU)1.05Activates the carboxylic acid
Base (e.g., DIPEA)3.0Neutralizes HCl salts and activates coupling agent
2'-Methyl-biphenyl-2-methanamine HCl 0.1 - 0.2 Catalyst/Ligand
Anhydrous Solvent (e.g., DMF)-Reaction medium

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 equiv) and the amino acid ester hydrochloride (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add 2'-Methyl-biphenyl-2-methanamine HCl (0.1 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., HATU, 1.05 equiv) to the solution.

  • Slowly add the base (e.g., DIPEA, 3.0 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography.

Workflow start Start reagents Combine Amino Acids, Catalyst, and Solvent start->reagents cool Cool to 0 °C reagents->cool add_reagents Add Coupling Agent and Base cool->add_reagents react Stir at Room Temperature (4-24h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purification workup->purify end End purify->end

Caption: Experimental workflow for peptide coupling.

Troubleshooting Common Issues

Even with a potentially enhanced catalytic system, challenges can arise. The following decision tree provides a logical approach to troubleshooting common problems.

Troubleshooting start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents increase_time Increase Reaction Time check_reagents->increase_time increase_temp Increase Temperature (e.g., to 40 °C) increase_time->increase_temp change_solvent Change Solvent (e.g., to NMP) increase_temp->change_solvent racemization Racemization Observed lower_temp Lower Reaction Temperature racemization->lower_temp change_base Use a Weaker Base (e.g., NMM) lower_temp->change_base change_activator Use a Racemization Suppressing Additive (e.g., Oxyma) change_base->change_activator

Caption: Troubleshooting decision tree.

Conclusion

While the direct application of 2'-Methyl-biphenyl-2-methanamine HCl in peptide coupling is an area requiring further empirical validation, its structural characteristics present a compelling case for its potential as a novel catalyst or ligand. The protocols and conceptual framework provided herein offer a solid foundation for researchers to explore its utility in overcoming some of the most persistent challenges in peptide synthesis. As the demand for complex synthetic peptides grows, the development of innovative catalytic systems will be paramount.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2'-Methyl-biphenyl-2-methanamine HCl

Welcome to the technical support center for the purification of 2'-Methyl-biphenyl-2-methanamine HCl. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2'-Methyl-biphenyl-2-methanamine HCl. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this crucial intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 2'-Methyl-biphenyl-2-methanamine HCl. The question-and-answer format is designed for quick problem resolution.

Frequently Asked Questions

Q1: What are the most likely contaminants in my crude 2'-Methyl-biphenyl-2-methanamine HCl?

A1: The impurity profile is highly dependent on the synthetic route. For routes involving Grignard or Suzuki coupling, common contaminants include:

  • Unreacted Starting Materials: Such as o-chlorobenzonitrile or p-chlorotoluene if used in the synthesis of the biphenyl core.[1][2]

  • Homocoupling By-products: Symmetrical biphenyls formed from the starting materials (e.g., 4,4'-dimethylbiphenyl).

  • Incomplete Reduction Intermediates: If the methanamine is formed via reduction, you may see the corresponding nitrile (2'-methyl-biphenyl-2-carbonitrile) or amide.

  • Oxidation Products: Primary amines can be susceptible to air oxidation, especially if handled as the free base for extended periods.[3]

  • Residual Solvents: Solvents used in the reaction or workup, such as Toluene, Tetrahydrofuran (THF), or ethers, are common.[1][4]

Q2: What is the most robust, first-pass purification strategy for this compound?

A2: For a basic compound like 2'-Methyl-biphenyl-2-methanamine, an acid-base extraction is an exceptionally effective initial purification step.[5][6] This technique powerfully separates the basic amine from any neutral organic impurities (like homocoupling by-products or unreacted aryl halides).[7] Following the extraction, converting the purified free base back to the HCl salt and performing a recrystallization is a highly effective combination for achieving high purity.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the impurity profile and the scale of your experiment.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially when the crude product is already >90% pure. It is highly scalable and cost-effective. The key is finding a suitable solvent system for the HCl salt.[8][9]

  • Column Chromatography is superior for separating mixtures with multiple components or when impurities have very similar solubility profiles to the desired product.[10] However, for a polar, basic amine on standard silica gel, challenges like streaking are common.[11]

Q4: Which analytical methods are essential for confirming the purity of the final product?

A4: A combination of methods is necessary for a complete purity assessment.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase column, particularly one with a biphenyl stationary phase, can offer unique selectivity for this class of compounds due to potential π-π interactions.[12][13][14]

  • NMR (¹H and ¹³C): Essential for structural confirmation and identifying organic impurities. The absence of signals from starting materials or by-products is a key indicator of purity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for detecting and identifying volatile impurities, such as residual solvents.[4]

  • Melting Point: A sharp, well-defined melting point range is a classic and reliable indicator of high purity for a crystalline solid.[10]

Troubleshooting Specific Issues

Q5: My compound streaks severely during silica gel column chromatography, and the separation is poor. What can I do?

A5: This is a classic problem when purifying amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing poor elution and band broadening (streaking).

  • Underlying Cause: Acid-base interaction between the amine and the stationary phase.

  • Solution 1 (Eluent Modification): Add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[11]

  • Solution 2 (Alternative Stationary Phase): Switch to a more inert or basic stationary phase. Basic alumina is an excellent alternative to silica for purifying amines.[11] Alternatively, reversed-phase chromatography (C18 or Biphenyl phase) on a preparative scale can be very effective, though it is often more expensive.[12][13]

Q6: My recrystallization attempt resulted in very low yield or no crystals at all. How can I fix this?

A6: This issue typically stems from poor solvent selection or using an incorrect solvent volume.

  • Underlying Cause: The solubility profile of your compound in the chosen solvent is not ideal for recrystallization. The compound may be too soluble even at low temperatures, or not soluble enough even at high temperatures.

  • Solution: Perform a systematic solvent screen. The ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] For an amine hydrochloride salt, good candidates to screen are:

    • Alcohols (Isopropanol, Ethanol)

    • Acetonitrile

    • Mixtures like Isopropanol/Ethyl Acetate, Ethanol/Diethyl Ether, or Methanol/Toluene.[11]

    • A two-solvent system is often effective: dissolve the compound in a minimum amount of a "good" boiling solvent (like methanol), then slowly add a "poor" solvent (like diethyl ether) until the solution becomes cloudy. Heat to clarify and then allow to cool slowly.[9]

Q7: After performing an acid-base extraction, my overall recovery is very low. Where did my product go?

A7: Product loss during acid-base extraction can occur at several stages.

  • Cause 1 (Incomplete Extraction): The pH of the aqueous layer was not sufficiently acidic (during the acid wash) or basic (during the final basification) to ensure the compound was fully in its salt or free-base form, respectively.

  • Solution 1: Always check the pH of the aqueous layer after each extraction. When extracting the amine into the aqueous acid layer, the pH should be <2. When regenerating the free base with a strong base like NaOH, the pH should be >12.[7][15]

  • Cause 2 (Emulsion Formation): Vigorous shaking can create stable emulsions at the interface of the organic and aqueous layers, trapping the product.

  • Solution 2: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Breaking the emulsion will release the trapped material.

  • Cause 3 (Precipitation of the HCl Salt): If the concentration of your amine is very high in the organic layer, adding aqueous HCl can sometimes cause the amine hydrochloride salt to precipitate out at the interface instead of dissolving in the aqueous layer.

  • Solution 3: Dilute the organic layer with more solvent before the acid wash or use a larger volume of aqueous acid.

Section 2: Data & Protocols

Data Presentation

Table 1: Common Purification Methods - A Comparative Summary

MethodPrincipleBest ForCommon IssuesMitigation Strategy
Acid-Base Extraction Differential solubility of the amine (basic) vs. neutral impurities in acidic/basic aqueous solutions.[5]Initial cleanup of crude material; removing non-basic impurities.Emulsion formation; incomplete pH adjustment leading to product loss.Use brine to break emulsions; verify pH with test strips at each step.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Final purification step for >90% pure material; scalable.Poor solvent choice leading to low yield or oiling out.Perform a systematic solvent screen (e.g., IPA, MeCN, EtOH/Et₂O).[8][9]
Silica Gel Chromatography Differential adsorption of components onto a polar stationary phase.Separating complex mixtures or isomers.Severe peak tailing/streaking due to the basicity of the amine.[11]Add 0.5-1% triethylamine to the eluent or use basic alumina.[11]
Reversed-Phase HPLC Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase.High-resolution separation and analytical purity assessment.Lower loading capacity for preparative scale; higher cost.Use a Biphenyl phase column for potentially enhanced selectivity.[12]
Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to separate 2'-Methyl-biphenyl-2-methanamine from neutral organic contaminants.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add 1M aqueous HCl (100 mL). Shake gently at first, venting frequently, then more vigorously. Allow the layers to separate.

  • Validation Step: Check the pH of the lower aqueous layer with pH paper. It must be pH < 2 to ensure the amine has been protonated and extracted. If not, add more 1M HCl.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your desired product as the water-soluble HCl salt. The organic layer contains neutral impurities and should be discarded (after a confirmatory TLC/LCMS check if desired).

  • Repeat Extraction: To ensure complete recovery, wash the original organic layer again with a fresh portion of 1M HCl (50 mL). Combine this second aqueous wash with the first.

  • Back-Wash (Optional but Recommended): Add a small amount of fresh organic solvent (e.g., 30 mL of EtOAc) to the combined aqueous extracts and shake. This removes any trace neutral impurities that may have been carried over. Discard the organic wash.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M aqueous NaOH while stirring until the pH is > 12. You should observe the free amine precipitating or forming an oily layer.

  • Product Extraction: Extract the free amine back into an organic solvent (e.g., 3 x 100 mL of EtOAc).

  • Drying and Evaporation: Combine the organic extracts, wash with brine (1 x 50 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate the pure 2'-Methyl-biphenyl-2-methanamine HCl.

Protocol 2: Optimized Recrystallization of the HCl Salt

This protocol assumes you have the crude HCl salt or have formed it from the purified free base.

  • Solvent Selection: Place a small amount (~50 mg) of your crude salt into several test tubes. Add a different solvent (e.g., isopropanol, ethanol, acetonitrile, water) to each tube dropwise. The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2'-Methyl-biphenyl-2-methanamine HCl. Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring (e.g., on a stirrer hotplate). Continue adding the minimum amount of hot solvent required to achieve complete dissolution.

  • Hot Filtration (If Necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Section 3: Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the logical process for selecting a purification method based on the initial state of your crude product.

Purification_Strategy start Crude 2'-Methyl-biphenyl-2-methanamine HCl check_purity Assess Crude Purity (TLC, ¹H NMR, LCMS) start->check_purity high_purity Purity > 90%? check_purity->high_purity Analysis Complete low_purity Purity < 90% or Multiple Impurities high_purity->low_purity No recrystallize Recrystallization high_purity->recrystallize Yes is_salt Is material the HCl salt or free base? low_purity->is_salt acid_base Acid-Base Extraction is_salt->acid_base Free Base chromatography Column Chromatography (Alumina or Modified Eluent) is_salt->chromatography HCl Salt with close-running impurities final_product Pure Product (>99%) recrystallize->final_product acid_base->recrystallize Purified free base converted to HCl salt chromatography->final_product Acid_Base_Workflow cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Extraction cluster_3 Step 4: Final Isolation start Crude Mixture in Organic Solvent (Amine + Neutral Impurities) add_hcl Add 1M HCl start->add_hcl sep_funnel1 Separatory Funnel add_hcl->sep_funnel1 organic1 Organic Layer (Neutral Impurities) sep_funnel1->organic1 Discard aqueous1 Aqueous Layer (Amine•HCl Salt) sep_funnel1->aqueous1 Collect add_naoh Add 6M NaOH (pH > 12) aqueous1->add_naoh sep_funnel2 Separatory Funnel add_naoh->sep_funnel2 add_organic Add Organic Solvent add_organic->sep_funnel2 aqueous2 Aqueous Layer (Inorganic Salts) sep_funnel2->aqueous2 Discard organic2 Organic Layer (Purified Free Amine) sep_funnel2->organic2 Collect & Evaporate

Caption: Workflow for purification via acid-base extraction.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Reddit Community. (2022). Amine workup. r/Chempros. [Link]

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Optimization

Technical Support Center: Recrystallization of 2'-Methyl-biphenyl-2-methanamine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2'-Methyl-biphenyl-2-methanamine hydrochloride via recrystallization....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2'-Methyl-biphenyl-2-methanamine hydrochloride via recrystallization. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document provides in-depth, field-proven insights, moving beyond simple instructions to explain the underlying chemical principles that govern successful crystallization.

Introduction: The Importance of Crystalline Purity

2'-Methyl-biphenyl-2-methanamine hydrochloride is a biphenyl derivative, a structural motif common in pharmaceuticals. The purity of such intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities. A successful recrystallization yields a product with superior crystalline form, enhanced stability, and a tightly controlled impurity profile, which is essential for regulatory compliance and reproducible biological activity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallizing 2'-Methyl-biphenyl-2-methanamine hydrochloride?

The principle lies in solubility differences. As an amine hydrochloride salt, the compound is polar.[2] The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Impurities, on the other hand, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]

Q2: How do I select an appropriate solvent system?

Solvent selection is the most critical step. For amine hydrochlorides, polar protic solvents are excellent starting points. A general rule is that solvents with functional groups similar to the compound tend to be good solubilizers.[4]

  • Good Candidates: Alcohols like isopropanol (IPA), ethanol, and methanol are often effective.[5] They can dissolve the hydrochloride salt when hot and have reduced solubility upon cooling.

  • Poor Candidates: Non-polar solvents like hexanes, toluene, or diethyl ether are unlikely to dissolve the salt even when hot and are better suited as anti-solvents.[2][5]

  • Water: While water can be a good solvent for salts, its high polarity may lead to significant product loss in the mother liquor unless an anti-solvent is used.[4]

Experimental Approach for Solvent Screening:

  • Place ~20 mg of your crude compound into several small test tubes.

  • Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature and observe solubility.[6]

  • If insoluble, gently heat the tube in a water bath to the solvent's boiling point and observe.[6]

  • The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • If the compound dissolves, cool the tube to room temperature and then in an ice bath to see if crystals form.

Q3: What are the potential impurities I might be removing?

Impurities depend on the synthetic route. Common syntheses for biphenyl structures involve transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Negishi).[7][8] Potential impurities could include:

  • Unreacted Starting Materials: e.g., o-chlorobenzonitrile, p-chlorotoluene.[7]

  • Homocoupling Byproducts: e.g., biphenyl, bi(2-methylphenyl).[8]

  • Catalyst Residues: Residual palladium, nickel, or other transition metals.

  • Incompletely Reduced Intermediates: If the methanamine was formed via reduction of a nitrile or amide.

Recrystallization is particularly effective at removing impurities with different polarity and molecular shape that do not fit well into the crystal lattice of the desired compound.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing both explanations and actionable protocols.

Problem 1: My compound "oiled out" instead of forming crystals.

Q: I dissolved my compound in hot solvent, but upon cooling, a viscous liquid or oil separated instead of solid crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase instead of a solid crystal lattice.[9] This is common with impure compounds or when the boiling point of the solvent is significantly higher than the compound's melting point.

Causality & Solution Workflow:

G start Compound 'Oiled Out' reason1 Reason: Solution is too concentrated or cooling is too rapid. start->reason1 reason2 Reason: Solvent boiling point is too high relative to solute M.P. start->reason2 solution1 Action: Re-heat the mixture to redissolve the oil. reason1->solution1 solution4 Action: Consider a different solvent with a lower boiling point. reason2->solution4 solution2 Action: Add more hot solvent (10-20% volume increase). solution1->solution2 solution3 Action: Allow for very slow cooling. (e.g., in a dewar or insulated bath) solution2->solution3 end Result: Formation of crystalline solid. solution3->end

Protocol to Remedy Oiling Out:

  • Re-dissolve: Heat the flask containing the oil and solvent back to the solvent's boiling point until the oil completely redissolves.[9]

  • Add More Solvent: Add an additional 10-20% of the hot solvent to the solution. This lowers the saturation point and can prevent premature precipitation.[10][11]

  • Slow Cooling: Insulate the flask to ensure very slow cooling. You can place the flask on a wooden block or in a beaker of hot water and allow it to cool to room temperature undisturbed over several hours. Rapid cooling favors oil formation.[9]

  • Scratching: If crystals are still reluctant to form, gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10]

Problem 2: No crystals are forming, even after cooling.

Q: My solution is clear and has cooled to room temperature, and even in an ice bath, no crystals have appeared. What should I do?

A: This is a classic case of either using too much solvent or the solution being supersaturated.[9] The concentration of the compound is below its solubility limit even at low temperatures.

Solutions for Inducing Crystallization:

Method Procedure Scientific Rationale
Reduce Solvent Volume Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the concentrated solution to cool again.[9][10]This increases the solute concentration, ensuring that it will exceed its solubility limit upon cooling.
Scratching Vigorously scratch the inner surface of the flask with a glass stirring rod at the air-liquid interface.[9]Creates high-energy surfaces (micro-scratches) that act as nucleation points for crystal formation.
Seed Crystals If you have a pure crystal of the compound, add one tiny crystal to the supersaturated solution.The seed crystal provides a pre-formed template onto which other molecules can deposit, bypassing the energy barrier for initial nucleation.[9]
Introduce an Anti-Solvent Choose a second solvent in which your compound is insoluble. Add this "anti-solvent" dropwise to your clear solution at room temperature until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the cloudiness and cool slowly.[4][12]This dramatically reduces the overall solubility of the compound in the mixed solvent system, forcing it out of solution.

Two-Solvent (Anti-Solvent) Recrystallization Protocol:

G A 1. Dissolve compound in minimum amount of hot 'good' solvent (e.g., Isopropanol). B 2. While hot, add 'anti-solvent' (e.g., Diethyl Ether) dropwise until solution becomes faintly cloudy. A->B C 3. Add a few drops of hot 'good' solvent to redissolve the cloudiness, creating a saturated solution. B->C D 4. Allow the solution to cool slowly and undisturbed to room temperature. C->D E 5. Cool further in an ice bath to maximize crystal yield. D->E F 6. Collect crystals via vacuum filtration. E->F

Problem 3: The crystal yield is very low.

Q: I successfully obtained pure crystals, but my final mass is less than 50% of my starting material. How can I improve my recovery?

A: Low yield is most commonly caused by using too much solvent, cooling too quickly (leading to small crystals that are hard to filter), or premature crystallization during a hot filtration step.[10]

Strategies to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: This is crucial. Add hot solvent in small portions to your crude material while heating until it just dissolves.[3] Using a large excess means more of your product will remain dissolved in the cold mother liquor.[10]

  • Cool Slowly, then Ice Bath: Allow the solution to cool slowly to room temperature first. This forms larger, purer crystals. Once crystal formation has ceased at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold solvent.

  • Wash with Ice-Cold Solvent: When washing the collected crystals on the filter funnel, use a very small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[6]

  • Recover from Mother Liquor: If the yield is still poor, you can try to recover a second crop of crystals. Take the filtrate (mother liquor) and reduce its volume by boiling. Upon cooling, a second, though likely less pure, batch of crystals may form.[9]

Standard Single-Solvent Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., Isopropanol) has been identified.

  • Dissolution: Place the crude 2'-Methyl-biphenyl-2-methanamine hydrochloride in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the recrystallization solvent to its boiling point. Add the minimum amount of hot solvent to the crude material with stirring and heating until all the solid dissolves.[3]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and heat for a few minutes. The charcoal adsorbs colored impurities.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely in the funnel.[12]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a desiccator or a vacuum oven at a temperature well below the melting point.

References

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  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

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  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Organic Process Research & Development. [Link]

  • Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.
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  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect. [Link]

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Characterization of 2'-Methyl-biphenyl-2-methanamine HCl: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. 2'-Methyl-biphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. 2'-Methyl-biphenyl-2-methanamine hydrochloride, a molecule of interest in medicinal chemistry, presents a unique analytical challenge due to its biphenyl core and primary amine functionality. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound, supported by predictive fragmentation analysis and detailed experimental protocols.

Introduction to 2'-Methyl-biphenyl-2-methanamine HCl

2'-Methyl-biphenyl-2-methanamine is a biphenyl derivative containing a methanamine substituent. The hydrochloride salt is often the preferred form for pharmaceutical applications due to its increased stability and solubility. Accurate mass determination and structural confirmation are critical steps in its synthesis and quality control.

Chemical Structure and Properties:

  • Chemical Formula (Free Base): C₁₄H₁₅N

  • Molecular Weight (Free Base): 197.28 g/mol

  • Molecular Weight (HCl Salt): 233.74 g/mol

  • Structure:

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for obtaining meaningful mass spectrometric data. Here, we compare four common ionization methods for the analysis of 2'-Methyl-biphenyl-2-methanamine HCl, highlighting their respective advantages and disadvantages.

Ionization TechniquePrincipleSuitability for 2'-Methyl-biphenyl-2-methanamine HClExpected IonFragmentation
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Suitable for providing a detailed fragmentation pattern for structural elucidation. Requires a volatile, thermally stable sample, often coupled with Gas Chromatography (GC).M⁺˙ (molecular ion of the free base)Extensive, provides a characteristic fingerprint.
Chemical Ionization (CI) A reagent gas is ionized, which then transfers a proton to the analyte in a softer ionization process.Offers a less energetic alternative to EI, often preserving the molecular ion. Useful for confirming molecular weight.[M+H]⁺ (protonated molecule of the free base)Less extensive than EI, dominated by the molecular ion.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from solution.Ideal for polar and ionic compounds. As a hydrochloride salt, the analyte is pre-ionized in solution, making ESI a highly suitable and sensitive technique, often coupled with Liquid Chromatography (LC).[M+H]⁺ (protonated molecule of the free base)Minimal in-source fragmentation, allowing for clear observation of the precursor ion. MS/MS is required for structural fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions that ionize the vaporized analyte.A good alternative to ESI, particularly for less polar compounds. It can tolerate higher flow rates and a wider range of solvents.[M+H]⁺ (protonated molecule of the free base)Generally soft, but can induce more in-source fragmentation than ESI.

Predicted Fragmentation Pathway of 2'-Methyl-biphenyl-2-methanamine

The molecular ion of the free base (m/z 197) is expected to undergo several key fragmentation reactions:

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzyl-type cation.

  • Formation of Tropylium Ion: The initial benzylic cation can rearrange to the highly stable tropylium ion.[4]

  • Loss of Ammonia: Cleavage of the C-N bond can result in the loss of a neutral ammonia molecule.

  • Biphenyl Core Fragmentation: The biphenyl structure itself is relatively stable, but can undergo fragmentation, including cleavage of the bond connecting the two phenyl rings.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for obtaining a detailed fragmentation pattern for structural confirmation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Sample Preparation:

  • Dissolve 2'-Methyl-biphenyl-2-methanamine HCl in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • To analyze the free base, neutralize the HCl salt with a mild base (e.g., sodium bicarbonate solution) and extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer and dilute to the final concentration.

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This is the preferred method for sensitive quantification and analysis of the intact protonated molecule.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.

Sample Preparation:

  • Dissolve 2'-Methyl-biphenyl-2-methanamine HCl directly in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 10 µg/mL.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

Data Interpretation and Visualization

The following diagrams illustrate the key workflows and predicted fragmentation for the analysis of 2'-Methyl-biphenyl-2-methanamine.

experimental_workflow cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS (ESI) Workflow gcms_sample Sample Preparation (Dissolution/Neutralization) gc_separation Gas Chromatography (Separation) gcms_sample->gc_separation ei_ionization Electron Ionization (Fragmentation) gc_separation->ei_ionization ms_detection_gc Mass Analyzer (m/z Detection) ei_ionization->ms_detection_gc gcms_data Fragmentation Pattern ms_detection_gc->gcms_data lcms_sample Sample Preparation (Direct Dissolution) lc_separation Liquid Chromatography (Separation) lcms_sample->lc_separation esi_ionization Electrospray Ionization (Protonation) lc_separation->esi_ionization ms_detection_lc Mass Analyzer (m/z Detection) esi_ionization->ms_detection_lc lcms_data [M+H]⁺ Ion ms_detection_lc->lcms_data

Caption: Comparative experimental workflows for GC-MS and LC-MS analysis.

fragmentation_pathway M [C₁₄H₁₅N]⁺˙ m/z 197 F1 [C₁₃H₁₂N]⁺ m/z 182 M->F1 - •CH₃ F2 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->F2 - C₇H₈N• (Benzylic Cleavage & Rearrangement) F3 [C₁₄H₁₄]⁺˙ m/z 182 M->F3 - NH₃ F5 [C₆H₅]⁺ m/z 77 F2->F5 - C₂H₂ F4 [C₁₃H₁₁]⁺ m/z 167 F3->F4 - •CH₃

Caption: Predicted EI fragmentation of 2'-Methyl-biphenyl-2-methanamine.

Conclusion and Recommendations

For the comprehensive characterization of 2'-Methyl-biphenyl-2-methanamine HCl, a multi-faceted approach employing both GC-MS and LC-MS is recommended.

  • GC-MS with EI is invaluable for providing a detailed fragmentation pattern, which serves as a structural fingerprint and is essential for unequivocal identification, particularly in comparing with reference spectra or for elucidating the structure of unknown related substances.

  • LC-MS with ESI is the superior technique for sensitive detection and quantification. It provides clear confirmation of the molecular weight of the protonated free amine and is readily amenable to high-throughput analysis.

By leveraging the strengths of these complementary techniques, researchers can achieve a thorough and confident characterization of 2'-Methyl-biphenyl-2-methanamine HCl, ensuring the integrity and quality of this important pharmaceutical intermediate.

References

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 2'-Methyl-biphenyl-2-methanamine HCl

This guide provides an in-depth, objective comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 2'-Methyl-biphenyl-2-methanamine HCl. As a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of 2'-Methyl-biphenyl-2-methanamine HCl. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of experimental choices, validation protocols, and comparative analyses with alternative techniques.

Introduction: The Analytical Imperative for 2'-Methyl-biphenyl-2-methanamine HCl Purity

2'-Methyl-biphenyl-2-methanamine is a chiral amine whose hydrochloride salt is a key building block in pharmaceutical synthesis. The purity of this compound directly influences the quality, safety, and therapeutic efficacy of the final drug product. Even minute impurities, which can arise from the synthetic route or degradation, may possess undesirable toxicological properties or alter the drug's pharmacological profile. Consequently, a precise, accurate, and robust analytical method is required to quantify the main component and separate it from all potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolving power, sensitivity, and versatility.[1][2] This guide will elucidate the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method, a choice dictated by the physicochemical properties of the analyte.

The Foundation of Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is not a matter of chance but a systematic process guided by the chemical nature of the analyte. The structure of 2'-Methyl-biphenyl-2-methanamine HCl, featuring a non-polar biphenyl ring system and a polar, ionizable amine group, informs every decision in the method development workflow.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Core Parameter Optimization cluster_2 Phase 3: Validation & Finalization Analyte Analyte Characterization (2'-Methyl-biphenyl-2-methanamine HCl) Method_Selection Method Selection (RP-HPLC vs. Chiral) Analyte->Method_Selection Properties Guide Choice Column_Selection Column Selection (e.g., C18) Method_Selection->Column_Selection Begin Optimization Mobile_Phase Mobile Phase Optimization (Gradient, pH, Organic Modifier) Detection Detector Settings (Wavelength) Forced_Degradation Forced Degradation Studies (Specificity) Detection->Forced_Degradation Test for Specificity Validation Method Validation (ICH Q2(R1)) Forced_Degradation->Validation Demonstrates Stability-Indicating Power Reporting Data Analysis & Reporting Validation->Reporting Confirms Suitability

Caption: Workflow for HPLC Purity Analysis Method Development.

  • Selection of Reversed-Phase Chromatography: The prominent biphenyl moiety imparts significant hydrophobicity to the molecule, making it ideally suited for retention on a non-polar stationary phase, such as octadecylsilane (C18).[1] This allows for the use of polar, aqueous-organic mobile phases, which is the hallmark of RP-HPLC.

  • Column Chemistry (Stationary Phase): A C18 column is the workhorse for such analyses. Its long alkyl chains provide strong hydrophobic interactions with the biphenyl ring system, ensuring adequate retention. A high-purity, end-capped silica-based C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended to minimize peak tailing from secondary interactions with the basic amine group.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength for aromatic compounds, typically resulting in sharper peaks and shorter run times.

    • Aqueous Phase & pH Control: The primary amine in the analyte has a pKa in the basic range. To ensure a consistent, ionized state and prevent peak tailing, the aqueous portion of the mobile phase should be buffered to an acidic pH (e.g., pH 2.5-3.5). A phosphate or formate buffer is suitable. Operating at a low pH suppresses the ionization of residual silanols on the column packing, further improving peak shape.

    • Gradient Elution: A gradient elution, starting with a higher proportion of the aqueous buffer and gradually increasing the percentage of acetonitrile, is necessary.[1] This approach ensures that any highly polar, early-eluting impurities are well-resolved from the solvent front, while also eluting the main, more hydrophobic analyte and any non-polar impurities within a reasonable analysis time.

  • Detection: The biphenyl chromophore provides strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (typically around 220 nm) and for peak purity analysis across the spectrum.

Detailed Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol describes a self-validating system designed to be robust and reliable.

3.1. Instrumentation

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

3.2. Chromatographic Conditions

Parameter Recommended Condition
Column Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Orthophosphoric acid in water, pH adjusted to 3.2[3]
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/30, 5/30, 15/80, 20/80, 22/30, 25/30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

3.3. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2'-Methyl-biphenyl-2-methanamine HCl reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

3.4. System Suitability Before sample analysis, perform replicate injections of the standard solution to verify system performance.

  • Tailing Factor: Should not be more than 2.0 for the main peak.

  • Theoretical Plates: Should not be less than 2000 for the main peak.

  • %RSD of Peak Area: Should not be more than 2.0% for five replicate injections.

Method Validation: The Cornerstone of Trustworthiness

The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to prove it is suitable for its intended purpose.[4][5] A crucial part of this is demonstrating specificity through forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to demonstrate that the method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[6][7][8] The drug substance is subjected to conditions more severe than accelerated stability testing to generate potential degradants.

Typical Stress Conditions: [9][10]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV/Vis light (ICH Q1B conditions).

The method's specificity is confirmed if the main peak is resolved from all degradant peaks with a resolution of >1.5, and the peak purity analysis (via PDA) shows no co-eluting peaks.

Logical Relationships in HPLC Optimization

HPLC_Optimization cluster_Params Adjustable Parameters cluster_Outputs Performance Outcomes Organic_Ratio Organic % Retention_Time Retention Time Organic_Ratio->Retention_Time Inverse Resolution Resolution Organic_Ratio->Resolution Affects Flow_Rate Flow Rate Flow_Rate->Retention_Time Inverse Backpressure Backpressure Flow_Rate->Backpressure Direct pH Mobile Phase pH pH->Retention_Time Affects (for ionizables) Peak_Shape Peak Shape pH->Peak_Shape Crucial for amines Column_Temp Column Temp Column_Temp->Retention_Time Inverse Column_Temp->Backpressure Inverse

Caption: Interplay of HPLC parameters and their effect on separation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria as per ICH Q2(R1).[4]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the desired analyte.No interference from blank, placebo, impurities, or degradants at the analyte's retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.For Purity: Reporting Limit to 120% of the specification.
Accuracy Closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Closeness of agreement between repeated measurements.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
LOD Lowest amount of analyte that can be detected.Typically determined by S/N ratio of 3:1.
LOQ Lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined by S/N ratio of 10:1; Precision (RSD) ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met after minor changes (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).

Comparison with Alternative Analytical Techniques

While HPLC is the method of choice, it is useful to understand its position relative to other analytical technologies.

ParameterRP-HPLC with UV/PDA (Proposed Method) Gas Chromatography (GC-FID) Chiral HPLC
Principle Partitioning between a liquid mobile phase and solid stationary phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.Enantioselective interaction with a chiral stationary phase (CSP).[11][12]
Applicability Excellent for non-volatile, polar, and thermally labile compounds. Ideal for this analyte.Requires volatile and thermally stable compounds. Derivatization would be necessary for the amine HCl salt.Specifically for separating enantiomers, not for general purity unless impurities are diastereomers.[13][14]
Sensitivity High (ng to pg level).Very high, especially with FID for hydrocarbons.Dependant on detector; similar to achiral HPLC.
Resolution High resolving power for a wide range of impurities.Excellent for resolving volatile impurities.Specifically resolves enantiomers; may not resolve other impurities.
Sample Prep Simple dissolution in a suitable solvent.Complex; requires derivatization to increase volatility and thermal stability, adding time and potential for error.Simple dissolution, but method development for CSPs can be extensive.[15]
Conclusion Superior choice for comprehensive purity and stability analysis of this compound.Not ideal due to the non-volatile and salt nature of the analyte, requiring cumbersome derivatization.A necessary, complementary method to determine enantiomeric purity, but not a replacement for the primary achiral purity method.

Conclusion: An Authoritative and Validated Approach

The RP-HPLC method detailed in this guide provides a robust, specific, and reliable system for the purity determination of 2'-Methyl-biphenyl-2-methanamine HCl. The rationale-driven selection of a C18 column, an acidic buffered mobile phase with a gradient elution of acetonitrile, and UV detection forms the basis of a scientifically sound approach. The successful validation of this method, particularly through comprehensive forced degradation studies, ensures its suitability for quality control in a regulated pharmaceutical environment. While alternative methods exist, the proposed HPLC method offers the optimal balance of applicability, performance, and simplicity for this specific analytical challenge, providing trustworthy data essential for drug development and manufacturing.

References

  • Benchchem. A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography.
  • Patel, Y., et al. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Shinde, P., et al. Forced degradation studies. MedCrave online. Published December 14, 2016.
  • Venkatesh, D.N., & Kumar, S.D.S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Published November 30, 2022.
  • Roge, A.B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Published October 27, 2013.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica.
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  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995.
  • Han, J., & Row, K.H. Strategies for chiral separation: from racemate to enantiomer. RSC Advances. Published 2021.
  • Kumar, V., et al. RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. International Journal of Pharmaceutical and Biological Archives. Published March 24, 2024.
  • François, Y., et al. Fast chiral separation of drugs using columns packed with sub-2 microm particles and ultra-high pressure. Chirality. Published March 15, 2010.
  • Ali, I., et al. Enantiodiscrimination and molecular docking study of chiral amines as 2-hydroxynaphthaldimine derivatives using amylose derived chiral selectors. Bulletin of the Korean Chemical Society. Published October 25, 2024.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION.
  • Dong, M.W., & Hu, G. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Published November 1, 2020.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for (2-Methyloxazol-4-YL)methanamine Purity Assessment.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Published January 2012.

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Validation

Crystal structure analysis of 2'-Methyl-biphenyl-2-methanamine HCl

A Comparative Guide to the Crystal Structure Analysis of Pharmaceutical Hydrochloride Salts Introduction: The Critical Role of Solid-State Form in Drug Development The solid-state form of an active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystal Structure Analysis of Pharmaceutical Hydrochloride Salts

Introduction: The Critical Role of Solid-State Form in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its downstream performance, including stability, solubility, manufacturability, and bioavailability.[1] Different crystalline arrangements of the same molecule, known as polymorphs, can exhibit distinct physicochemical properties.[1][2] The unexpected appearance of a more stable, less soluble polymorph late in development can lead to catastrophic failures, as famously occurred with the antiviral drug Ritonavir.[1][2]

Therefore, a comprehensive analysis of the crystal structure is not merely an academic exercise but a fundamental component of risk mitigation and quality control in pharmaceutical development.[1][2] According to the International Council for Harmonisation (ICH) Q6A guidelines, a specification for the solid-state form is necessary if it is critical to the drug product's performance or manufacturability.[3][4] This guide provides an in-depth comparison of the essential analytical techniques used to identify, characterize, and control the solid form of a pharmaceutical hydrochloride salt, using Diphenhydramine HCl as a practical exemplar.

Part 1: Definitive Structure Determination via Single-Crystal X-ray Diffraction (SC-XRD)

The unequivocal determination of a molecule's three-dimensional arrangement in the solid state is achieved through Single-Crystal X-ray Diffraction (SC-XRD). This technique provides the precise coordinates of each atom within the crystal lattice, defining the fundamental building block of the material.

Expert Insight: While SC-XRD is the gold standard for structure elucidation, growing a suitable single crystal can be challenging. Furthermore, the single crystal may not be representative of the bulk powder produced during manufacturing. Thus, SC-XRD data serves as the foundational reference against which bulk characterization techniques are compared.

For our model compound, Diphenhydramine HCl, SC-XRD analysis reveals a specific and repeatable arrangement.[5]

Table 1: Crystallographic Data for Diphenhydramine Hydrochloride [5]

ParameterValue
Chemical FormulaC₁₇H₂₂ClNO
Crystal SystemOrthorhombic
Space GroupPn2₁a
Unit Cell a (Å)10.592(2)
Unit Cell b (Å)10.761(2)
Unit Cell c (Å)14.280(2)
Unit Cell Volume (ų)1627.6(8)
Molecules per Unit Cell (Z)4

This data provides the absolute structural identity of the crystalline form. Any other crystalline form (a polymorph) or a non-crystalline (amorphous) form will lack this specific, long-range atomic order.

Part 2: Bulk Property Analysis: A Comparative Approach

While SC-XRD defines the ideal crystal, drug products are manufactured using bulk powders. It is crucial to employ techniques that characterize the bulk material to ensure consistency, identify potential phase mixtures, and understand thermal behavior. The primary comparison is often between the desired crystalline form and potential alternatives like other polymorphs or an amorphous state.[6]

Powder X-ray Diffraction (PXRD): The Crystalline Fingerprint

Powder X-ray Diffraction (PXRD) is the most powerful and common technique for routine solid-form identification and quality control.[2][7][8] It provides a unique "fingerprint" for a specific crystalline phase based on the constructive interference of X-rays with the crystal lattice planes, governed by Bragg's Law.[8]

Comparison of Crystalline vs. Amorphous Forms:

  • Crystalline Form: A crystalline material, like Diphenhydramine HCl, produces a diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ). Each peak corresponds to a specific set of lattice planes.[6]

  • Amorphous Form: An amorphous solid lacks long-range molecular order and therefore does not produce sharp diffraction peaks. Instead, it generates a broad, diffuse halo.[6]

The PXRD pattern serves as the primary tool to confirm that a manufactured batch consists of the correct, desired crystalline form and is free from contamination by other polymorphs or amorphous content.[6][9]

dot

Solid_Form_Screening_Workflow cluster_Screening Polymorph Screening cluster_Characterization Primary Characterization cluster_Analysis In-Depth Analysis of Lead Candidates cluster_Selection Form Selection Crystallization Diverse Crystallization Experiments PXRD PXRD Analysis: Identify Unique Forms Crystallization->PXRD Thermal DSC/TGA: Assess Stability & Solvation PXRD->Thermal SC_XRD SC-XRD: Definitive Structure PXRD->SC_XRD Solubility Solubility Studies: Determine Performance Thermal->Solubility SC_XRD->Solubility Selection Select Optimal Form for Development (ICH Q6A) Solubility->Selection

Caption: Integrated workflow for pharmaceutical solid form screening and selection.

Conclusion

The solid-state characterization of a pharmaceutical hydrochloride salt is a multi-faceted process that relies on the synergistic use of several analytical techniques. While single-crystal X-ray diffraction provides the definitive, absolute structure, it is the comparative analysis using bulk characterization methods like PXRD, DSC, and TGA that ensures the quality, consistency, and performance of the final drug product. By comparing the fingerprint and thermal behavior of production batches against a well-characterized reference standard, researchers and manufacturers can confidently control the solid form, mitigating risks and ensuring the delivery of a safe and effective medicine. This integrated approach is not just good science; it is a regulatory expectation and a cornerstone of modern drug development. [22][23]

References

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review.[Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO.[Link]

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology.[Link]

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure.[Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.[Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.[Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.[Link]

  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry.[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2'-Methyl-biphenyl-2-methanamine HCl

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of our...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2'-Methyl-biphenyl-2-methanamine HCl, a compound that, while promising in research, requires meticulous handling from inception to disposal.

This document is designed to be a practical, immediate resource for laboratory personnel. It moves beyond a simple checklist to provide the scientific context behind each procedural step, fostering a culture of safety and informed decision-making.

Hazard Assessment: A Synthesis of Structural Analogs
  • 2-Methylbiphenyl: This aromatic hydrocarbon is classified as a skin and eye irritant.[1] Prolonged or repeated exposure may cause damage to organs such as the liver and nervous system.[2] While not classified as a polychlorinated biphenyl (PCB), its biphenyl structure suggests a potential for environmental persistence.[3][4]

  • Methanamine Hydrochloride (Methylamine HCl): This component is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin and eye irritation.[5][6] It may also cause respiratory irritation.[5][6] As a hydrochloride salt, it is typically a water-soluble solid.[5]

Inferred Hazard Profile for 2'-Methyl-biphenyl-2-methanamine HCl:

Based on the data from analogous structures, it is prudent to handle 2'-Methyl-biphenyl-2-methanamine HCl as a hazardous substance with the following potential risks:

Hazard ClassificationAssociated RiskPrimary Component Contributor
Acute Toxicity (Oral) Harmful if swallowedMethanamine HCl[5][6]
Skin Corrosion/Irritation Causes skin irritation2-Methylbiphenyl, Methanamine HCl[1][5]
Serious Eye Damage/Irritation Causes serious eye irritation2-Methylbiphenyl, Methanamine HCl[1][5]
Specific Target Organ Toxicity May cause respiratory irritationMethanamine HCl[5][6]
Environmental Hazard Potential for long-lasting harmful effects to aquatic lifeBiphenyl structure[3]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of the compound's analogs, a stringent PPE protocol is mandatory. The primary objective is to prevent all routes of exposure: dermal, ocular, and inhalation.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[7] Standard safety glasses do not provide a sufficient seal.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[5][7] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Body Protection: A full-length laboratory coat is required.[7] For handling larger quantities or in the event of a potential splash, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of solid 2'-Methyl-biphenyl-2-methanamine HCl that may generate dust, or solutions that may produce aerosols, must be conducted in a certified chemical fume hood.[7]

Spill Management: Immediate and Controlled Response

Accidental spills must be managed promptly to mitigate exposure and environmental contamination.

For Small Spills (Solid or Liquid):

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not in a fume hood, restrict access to the area.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect: Carefully sweep or scoop the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of 2'-Methyl-biphenyl-2-methanamine HCl is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Step 1: Waste Segregation and Collection

  • Pure Compound and Grossly Contaminated Materials: Collect any unused or waste 2'-Methyl-biphenyl-2-methanamine HCl, as well as materials heavily contaminated with it (e.g., weigh boats, spatulas), in a dedicated, clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, absorbent pads) with trace contamination should be collected in a separate, lined container designated for solid hazardous waste.

  • Liquid Waste: Solutions containing 2'-Methyl-biphenyl-2-methanamine HCl should be collected in a compatible, sealed liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[1]

Step 2: Container Management

  • Compatibility: Use containers made of materials compatible with the chemical. High-density polyethylene (HDPE) is generally a good choice.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include the full chemical name: "2'-Methyl-biphenyl-2-methanamine HCl" and an indication of its hazards (e.g., "Irritant," "Toxic").

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[8]

Step 3: Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[8]

Step 5: Decontamination of Reusable Glassware

  • Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone).

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • After rinsing, the glassware can be washed using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with 2'-Methyl-biphenyl-2-methanamine HCl.

DisposalWorkflow Disposal Decision Workflow for 2'-Methyl-biphenyl-2-methanamine HCl Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Unused Compound or Grossly Contaminated Solid WasteType->SolidWaste Solid LiquidWaste Contaminated Solution WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps WasteType->SharpsWaste Sharps TraceWaste Trace Contaminated PPE/ Wipes/Labware WasteType->TraceWaste Trace SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled Sharps Container SharpsWaste->SharpsContainer TraceContainer Collect in Labeled Solid Hazardous Waste Container TraceWaste->TraceContainer Store Store in Satellite Accumulation Area with Secondary Containment SolidContainer->Store LiquidContainer->Store SharpsContainer->Store TraceContainer->Store EHS Contact EHS for Pickup and Disposal Store->EHS

Caption: Disposal workflow for 2'-Methyl-biphenyl-2-methanamine HCl.

By adhering to these procedures, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental stewardship. Always consult your institution's specific waste management guidelines and your local regulations.

References

  • Biphenyl (CICADS). INCHEM. [Link]

  • Degradation of biphenyl by methanogenic microbial consortium. (2025, August 6). ResearchGate. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety. [Link]

  • GHS Classification - ID239 Biphenyl. (2005, October 1). ChemReg.net. [Link]

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Handling

A Guide to Personal Protective Equipment and Safe Handling for 2'-Methyl-biphenyl-2-methanamine HCl

This guide provides essential safety protocols for handling 2'-Methyl-biphenyl-2-methanamine HCl in a laboratory setting. As the toxicological properties of this specific compound have not been fully investigated, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling 2'-Methyl-biphenyl-2-methanamine HCl in a laboratory setting. As the toxicological properties of this specific compound have not been fully investigated, this document is grounded in a precautionary principle, treating the substance with a high degree of caution based on its chemical structure—an amine salt of a biphenyl derivative. The procedures outlined below are designed to provide a robust framework for minimizing exposure and ensuring the safety of researchers and drug development professionals.

Hazard Assessment: A Precautionary Approach

Given the absence of comprehensive toxicological data for 2'-Methyl-biphenyl-2-methanamine HCl, a risk assessment must be based on analogous structures. The molecule combines a biphenyl core, which can be associated with persistence and potential systemic effects, with a methanamine hydrochloride functional group. Amine hydrochlorides can be irritants, particularly to the respiratory system if inhaled as a fine powder, and may cause skin and eye irritation or damage.[1][2] Therefore, a conservative approach that assumes the compound is hazardous upon inhalation, ingestion, and skin contact is scientifically prudent.

Key Potential Hazards:

  • Skin and Eye Damage: Amine salts can be corrosive or irritants, causing severe skin burns and eye damage.[3][4]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation.[3]

  • Systemic Toxicity: The full systemic effects are unknown.

All handling of this compound must occur within a certified chemical fume hood to control potential exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for various laboratory operations involving 2'-Methyl-biphenyl-2-methanamine HCl.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Standard lab coatNot typically required
Weighing & Aliquoting (Solids) Chemical splash gogglesChemical-resistant glovesFully-buttoned lab coatRecommended if outside a fume hood (N95/FFP2)
Solution Preparation & Transfers Chemical splash goggles and face shieldChemical-resistant glovesChemically resistant apron over lab coatNot required if performed in a fume hood
Accidental Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemically resistant apron or coverallsRequired for large spills (Air-purifying respirator with organic vapor/acid gas cartridges)
Rationale for PPE Selection:
  • Eye and Face Protection : To prevent contact with airborne particles or splashes, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[4][5] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when preparing solutions or handling larger quantities.[6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are essential.[3] Always inspect gloves for tears or punctures before use. For prolonged contact or when using solvents, consult a glove compatibility chart to ensure the material provides adequate protection. Employ proper glove removal techniques to avoid contaminating your skin.[7]

  • Body Protection : A fully-buttoned laboratory coat protects against incidental contact. For tasks involving larger volumes or a significant splash risk, a chemically resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection : All work with 2'-Methyl-biphenyl-2-methanamine HCl should be performed inside a certified chemical fume hood to minimize inhalation risk.[8] If, under exceptional circumstances, work must be done outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is required.[5]

Operational Protocols: From Handling to Disposal

Step-by-Step Guide for Safe Handling and Weighing:
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above.

  • Staging : Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any potential spills.

  • Weighing : Use an analytical balance inside the fume hood or a dedicated weighing enclosure. If weighing outside a hood, a respirator is necessary. Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust.

  • Closure : Securely close the primary container immediately after dispensing the required amount.

  • Cleanup : Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe with a disposable towel. Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly after handling the substance.[9]

Emergency Spill Procedure:
  • Evacuate : Alert others in the immediate area and evacuate if the spill is large or you feel unwell.

  • Control : If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE (including respiratory protection if necessary).

  • Contain : Cover the spill with a chemical absorbent material, starting from the outside and working inwards.

  • Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[9]

Disposal Plan:

All waste materials contaminated with 2'-Methyl-biphenyl-2-methanamine HCl, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE when working with 2'-Methyl-biphenyl-2-methanamine HCl.

PPE_Workflow PPE Selection Workflow for 2'-Methyl-biphenyl-2-methanamine HCl start Start: Task Assessment fume_hood Is task performed in a certified chemical fume hood? start->fume_hood ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat fume_hood->ppe_base Yes respirator Mandatory: Air-Purifying Respirator fume_hood->respirator No task_type What is the nature of the task? ppe_base->task_type weighing Weighing Solid / Dust Risk task_type->weighing Solid Handling solution Solution Prep / Splash Risk task_type->solution Liquid Handling spill Spill Cleanup / High Exposure task_type->spill Emergency goggles Upgrade to: Chemical Splash Goggles weighing->goggles solution->goggles face_shield Add: Face Shield solution->face_shield apron Add: Chemical-Resistant Apron solution->apron spill->goggles spill->face_shield spill->apron spill->respirator goggles->face_shield end Proceed with Task respirator->ppe_base

Caption: Decision workflow for PPE selection based on task-specific risks.

References

  • Solenis. (2024). Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET for 4,4'-Methylenebis(2-ethyl-6-methylaniline).
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  • Enamine. (n.d.). Safety Data Sheet for rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet for Methoxyphenamine hydrochloride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Methylamine solution.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET for 2-Methylbiphenyl.
  • Durham Tech. (2018, January 19). SAFETY DATA SHEET for Biphenyl.
  • TCI Chemicals. (2025, December 4). SAFETY DATA SHEET for 3-Hydroxymethyl-2-methylbiphenyl.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET for Methyl biphenyl-4-carboxylate.
  • ECHEMI. (2019, July 15). 2-Methyl[1,1′-biphenyl]-3-methanol Safety Data Sheets.

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